molecular formula C9H19NO B8386472 3,5-Dimethyl-3-ethyl-4-hydroxypiperidine

3,5-Dimethyl-3-ethyl-4-hydroxypiperidine

Cat. No.: B8386472
M. Wt: 157.25 g/mol
InChI Key: DPLZKJRPSBFKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-3-ethyl-4-hydroxypiperidine ( 373604-36-5) is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.257 g/mol . This piperidine derivative is of significant interest in advanced pharmaceutical research and development, particularly in the field of medicinal chemistry. Piperidine scaffolds are fundamental structures in drug discovery. Specifically, substituted 4-hydroxypiperidines are recognized as key intermediates and pharmacophores in the development of novel therapeutic agents . Research into similar trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structures has revealed them to be a novel class of pure opioid receptor antagonists . These compounds represent an important departure from traditional opioid antagonists, as they do not require an N-cyclopropylmethyl or N-allyl substituent to exert antagonist activity, and have been used as lead structures to develop several investigational compounds . For instance, related compounds have been investigated for potential applications in treating conditions such as obesity, managing gastrointestinal side effects of surgery, and as potential pharmacotherapies for depression, anxiety, and substance abuse . The structural features of this compound, including its substitutions on the piperidine ring, make it a valuable synthon for exploring these and other biological pathways. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-ethyl-3,5-dimethylpiperidin-4-ol

InChI

InChI=1S/C9H19NO/c1-4-9(3)6-10-5-7(2)8(9)11/h7-8,10-11H,4-6H2,1-3H3

InChI Key

DPLZKJRPSBFKHK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC(C1O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical differences between 3,5-dimethyl-3-ethyl-4-hydroxypiperidine and related compounds:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Features
3,5-Dimethylpiperidine C₇H₁₅N 3,5-dimethyl 113.20 ~145–148 Lacks hydroxyl and ethyl groups; higher volatility due to reduced polarity.
4-Hydroxypiperidine C₅H₁₁NO 4-hydroxy 101.15 Not reported Polar due to hydroxyl group; foundational structure for drug design.
(3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one C₂₇H₂₅NO Benzylidene, phenethyl 379.49 Not reported Extended conjugation increases rigidity; used in alkaloid synthesis .
This compound (Target) C₉H₁₉NO 3,5-dimethyl, 3-ethyl, 4-hydroxy 157.26 Estimated >200 Combines steric bulk (ethyl) with hydrogen-bonding capacity (hydroxyl).
Key Observations:
  • Polarity: The hydroxyl group enhances water solubility relative to non-hydroxylated analogs, similar to 4-hydroxypiperidine.
  • Conformational Flexibility : Compared to rigid dibenzylidene derivatives , the target compound retains conformational mobility, which may influence binding to biological targets.

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